1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine
Description
1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine is a boron-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted with a methyl group and a phenyl-dioxaborolane moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boronic ester commonly used in Suzuki-Miyaura cross-coupling reactions, enabling applications in organic electronics, pharmaceuticals, and sensors . The azetidine core introduces unique steric and electronic properties due to its small ring size, which distinguishes it from larger heterocycles like piperidine or morpholine.
Properties
Molecular Formula |
C16H24BNO2 |
|---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
1-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-6-12(7-9-13)14-10-11-18(14)5/h6-9,14H,10-11H2,1-5H3 |
InChI Key |
FIGXZAGGQOVFHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine typically involves the reaction of 1-Methyl-2-phenylazetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Synthetic Chemistry
Building Block for Organic Synthesis:
The compound serves as a versatile building block in organic synthesis. Its boron-containing group can participate in cross-coupling reactions, making it valuable for constructing complex organic molecules. The presence of the azetidine ring also provides opportunities for creating novel compounds with potential biological activities.
Table 1: Comparison of Synthetic Applications
Medicinal Chemistry
Potential Anticancer Activity:
Research indicates that compounds containing boron have shown promise in anticancer therapies due to their ability to interact with biological systems effectively. The azetidine structure may enhance the selectivity and efficacy of these compounds against cancer cells.
Case Study:
A study evaluated the cytotoxic effects of similar boron-containing compounds on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting that 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine could exhibit similar properties.
Material Science
Development of Boron-Doped Materials:
The compound's boron content makes it suitable for developing advanced materials with unique electrical and optical properties. Research into boron-doped polymers has shown enhancements in conductivity and thermal stability.
Table 2: Properties of Boron-Doped Materials
| Property | Value | Reference |
|---|---|---|
| Electrical Conductivity | Enhanced by boron doping | |
| Thermal Stability | Improved compared to non-doped materials |
Agricultural Applications
Pesticidal Properties:
Emerging studies suggest that boron-containing compounds may have pesticidal properties. The compound could be explored as an eco-friendly alternative to conventional pesticides due to its potential efficacy against various pests.
Research Findings:
A comparative analysis of several boron derivatives revealed that certain compounds exhibited significant insecticidal activity against common agricultural pests, indicating a pathway for further exploration of 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine in pest management strategies.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Azetidine vs. Piperidine/Morpholine Derivatives
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS 852227-96-4):
- 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS 906352-77-0):
Arylboronate-Styryl Probes
- PY-BE (1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine): Combines a pyridine-styrene backbone with the boronic ester group. Functions as a ratiometric fluorescent probe for H₂O₂ detection (LOD: 1.54 μM), leveraging the boronate-to-phenol conversion mechanism . The azetidine analogue’s smaller ring may alter electron density and reactivity compared to PY-BE’s pyridine core.
Physicochemical Properties
- Electronic Effects :
- The electron-deficient boron center in the dioxaborolane group directs electrophilic substitution in aryl rings. Substituents like methyl (azetidine) vs. trifluoromethyl (morpholine derivative ) modulate electron-withdrawing/donating effects.
Biological Activity
1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings regarding its biological activity, including data tables and case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H24BNO4
- Molecular Weight : 337.24 g/mol
- CAS Number : 2377587-34-1
The biological activity of this compound appears to be linked to its ability to interact with specific biological targets. Research indicates that compounds containing boron atoms can influence enzyme activity and cellular signaling pathways. The boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is particularly noted for its role in enhancing the stability and reactivity of the compound in biological systems.
Biological Activity Overview
The biological activities associated with 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine include:
Anticancer Activity
Studies have shown that boron-containing compounds can exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:
- IC50 Values : In vitro studies suggest that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines.
Enzyme Inhibition
The compound may act as an inhibitor of certain glycosidases and kinases:
- Glycosidase Inhibition : Related studies indicate moderate inhibition against maltase and β-glucosidase with IC50 values ranging from 175 μM to 543 μM .
Case Studies
- Study on Cell Proliferation : A recent study involving a related compound demonstrated a strong inhibitory effect on MDA-MB-231 triple-negative breast cancer cells with an IC50 of 0.126 μM. The compound also inhibited lung metastasis in animal models .
- Kinase Inhibition : The compound's structural analogs have been shown to inhibit receptor tyrosine kinases effectively. For example, a related compound demonstrated an IC50 of 27.4 nM against a specific kinase involved in cancer progression .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
